synthesis and characterization of trimethylsilylethynylboronic acid
synthesis and characterization of trimethylsilylethynylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsilylethynylboronic Acid
Introduction: The Versatility of a Silylated Alkynyl Boronic Acid
In the landscape of modern medicinal chemistry and organic synthesis, boronic acids have established themselves as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance, paving the way for the construction of complex molecular architectures.[1] Among the vast array of available boronic acids, Trimethylsilylethynylboronic acid, ((CH₃)₃SiC≡CB(OH)₂), represents a particularly valuable reagent. It serves as a compact and versatile synthon for introducing the trimethylsilylethynyl moiety—a functional group that can act as a stable pharmacophore, a precursor to a terminal alkyne for bioorthogonal "click" chemistry, or a participant in further coupling reactions.[2][3]
The presence of the trimethylsilyl (TMS) group provides steric bulk and electronic stabilization, often improving the handling and stability of the terminal alkyne. This guide offers a comprehensive overview of the synthesis, purification, and detailed characterization of trimethylsilylethynylboronic acid, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this reagent in their work. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Synthesis Pathway
The most common and reliable method for synthesizing trimethylsilylethynylboronic acid involves a three-step sequence: deprotonation of a silylated alkyne to form a potent nucleophile, subsequent borylation with a trialkyl borate, and finally, acidic hydrolysis to yield the target boronic acid.[4]
Causality in Experimental Design
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Choice of Reagent: Trimethylsilylacetylene is the logical starting material. The reaction is initiated by an organolithium reagent, typically n-butyllithium (n-BuLi), which is a strong enough base to deprotonate the terminal alkyne, forming the lithium acetylide. This acetylide is a powerful nucleophile, essential for attacking the electrophilic boron center of the borate ester.
-
Reaction Conditions: The entire sequence is conducted at very low temperatures (-78 °C), typically using a dry ice/acetone bath. This is critical for two reasons: 1) It prevents side reactions of the highly reactive n-butyllithium, and 2) It ensures the stability of the intermediate lithium acetylide, which can be prone to decomposition at higher temperatures.
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Borylation Agent: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropoxy groups can sometimes lead to cleaner reactions and reduce the formation of over-borylated byproducts. The boron atom in the borate ester is electron-deficient and serves as the electrophile.
-
Hydrolysis: An acidic workup is the final, crucial step. It serves to hydrolyze the newly formed boronate ester to the desired boronic acid and to neutralize any remaining base.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for trimethylsilylethynylboronic acid.
Detailed Experimental Protocol: Synthesis
Materials:
-
Trimethylsilylacetylene
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n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add trimethylsilylacetylene (1.0 eq) to the cold THF. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the lithium acetylide solution at -78 °C over 30 minutes.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as a white to off-white solid.
Part 2: Purification
Crude boronic acids often contain residual borate esters or borinic acids. A robust purification strategy is essential for obtaining material suitable for sensitive downstream applications like catalysis. An acid-base extraction is a highly effective method for purifying boronic acids.[5]
Purification Protocol: Acid-Base Extraction
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Dissolution: Dissolve the crude trimethylsilylethynylboronic acid in diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cold aqueous solution of sodium hydroxide (1 M) (3 x 30 mL). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, moving into the aqueous layer. Non-acidic organic impurities will remain in the ether layer.
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Separation: Discard the organic layer.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 2 M hydrochloric acid with stirring until the pH is ~2. The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.
For stubbornly impure samples, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.[6][7]
Part 3: Characterization
Unambiguous characterization is paramount to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques should be employed.
Visualizing the Characterization Workflow
Caption: Analytical workflow for product characterization.
Data Presentation: Expected Spectroscopic Data
| Technique | Functional Group/Atom | Expected Observation |
| ¹H NMR | Trimethylsilyl (-Si(CH₃)₃) | Singlet, ~0.2 ppm (9H) |
| Boronic Acid (-B(OH)₂) | Broad singlet, variable chemical shift (2H) | |
| ¹³C NMR | Trimethylsilyl (-Si(CH₃)₃) | ~0 ppm |
| Acetylenic Carbon (Si-C≡) | ~95-105 ppm | |
| Acetylenic Carbon (≡C-B) | ~85-95 ppm (often broad due to quadrupolar boron) | |
| ¹¹B NMR | Boronic Acid (-B(OH)₂) | Broad singlet, ~25-35 ppm |
| Mass Spec. | Molecular Ion (M+) | Expected m/z |
| Fragmentation | Characteristic peak at m/z 73 for [Si(CH₃)₃]⁺[8][9][10] | |
| Boron Isotope Pattern | Presence of peaks corresponding to ¹⁰B and ¹¹B isotopes[11] | |
| IR Spec. | O-H Stretch (B-OH) | Very broad band, ~3200-3500 cm⁻¹[12][13] |
| C≡C Stretch (Alkyne) | Weak to medium sharp band, ~2170-2190 cm⁻¹[13] | |
| B-O Stretch | Strong band, ~1330-1380 cm⁻¹ |
Field Insights on Characterization
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NMR Spectroscopy: ¹¹B NMR is arguably the most definitive technique for confirming the presence of the boronic acid moiety. In ¹³C NMR, the carbon atom directly attached to the boron can sometimes be difficult to observe or appear significantly broadened due to quadrupolar relaxation of the boron nucleus.
-
Mass Spectrometry: The trimethylsilyl group provides a very clear diagnostic fragment. The observation of a prominent ion at m/z 73 is strong evidence for the presence of a TMS group in the molecule.[8][9]
-
IR Spectroscopy: The broad O-H stretch of the boronic acid is a key feature, though it can sometimes overlap with adsorbed water.[12] The C≡C stretch is often weak but sharp and located in a relatively uncongested region of the spectrum.[13]
Part 4: Applications in Drug Discovery
The unique structure of trimethylsilylethynylboronic acid makes it a valuable tool in drug discovery. Boronic acids themselves are known to be effective enzyme inhibitors, famously demonstrated by the proteasome inhibitor bortezomib, used in cancer therapy.[14] They function by forming a stable, covalent bond with serine residues in the active sites of target enzymes.[15]
The trimethylsilylethynyl group offers two key advantages:
-
Pharmacophore Element: The linear, rigid nature of the alkyne can be used to probe deep hydrophobic pockets within a protein target or to precisely control the orientation of other pharmacophoric groups.
-
Synthetic Handle: The TMS group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF) to reveal a terminal alkyne. This alkyne is a perfect substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions—the cornerstone of "click chemistry".[3] This allows for the facile conjugation of the core molecule to other fragments, imaging agents, or biomolecules.[2]
Conclusion
Trimethylsilylethynylboronic acid is a reagent of significant utility, bridging the fields of organoboron chemistry and bioorthogonal synthesis. Its preparation, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward and reliable. The purification and characterization are governed by the well-established chemistry of boronic acids and organosilanes. By understanding the principles behind its synthesis and the nuances of its characterization, researchers can confidently employ this versatile building block to accelerate the discovery and development of novel therapeutics.
References
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Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
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Various Authors. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? ResearchGate. [Link]
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Lee, J. A., et al. (1999). Analysis of Cyclic Boronated and Trimethylsilylated Phenolalkylamines by Gas Chromatography and Electron Impact Mass Spectrometry. Rapid Communications in Mass Spectrometry, 13(14), 1491-505. [Link]
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Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]
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Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
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Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. [Link]
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Various Authors. (2017). Purification of boronic acids? Reddit. [Link]
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Fernandes, G. F. S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4996. [Link]
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Lin, N., et al. (2007). Design and Synthesis of Boronic-Acid-Labeled Thymidine Triphosphate for Incorporation Into DNA. Nucleic Acids Research, 35(4), 1222-9. [Link]
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University of California, Davis. (2022). Table of Characteristic IR Absorptions. Chemistry LibreTexts. [Link]
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The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]
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Çetin, B., & Gökçe, B. (2021). The Use of Click Chemisty in Drug Development Applications. Journal of Research in Pharmacy, 25(6), 846-857. [Link]
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